5-Oxaspiro[2.5]octan-1-amine

Catalog No.
S13329480
CAS No.
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxaspiro[2.5]octan-1-amine

Product Name

5-Oxaspiro[2.5]octan-1-amine

IUPAC Name

5-oxaspiro[2.5]octan-2-amine

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c8-6-4-7(6)2-1-3-9-5-7/h6H,1-5,8H2

InChI Key

BTFIZRFXNHMFEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2N)COC1

5-Oxaspiro[2.5]octan-1-amine is a chemical compound notable for its unique spirocyclic structure, which consists of a six-membered oxygen-containing ring fused with a three-membered nitrogen-containing ring. This compound is characterized by the presence of both nitrogen and oxygen atoms, contributing to its distinct chemical properties and potential biological activities. The spiro linkage imparts rigidity to the molecule, influencing its reactivity and interactions with biological targets.

  • Oxidation: The compound can be oxidized to form various oxides, which may have different properties and applications.
  • Reduction: Reduction reactions can convert 5-Oxaspiro[2.5]octan-1-amine into different amine derivatives, thus expanding its utility in organic synthesis.
  • Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The specific conditions for these reactions often involve controlled temperatures and solvents to optimize yields and selectivity .

Research indicates that 5-Oxaspiro[2.5]octan-1-amine exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity: There is ongoing research into its anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.

The mechanism of action likely involves binding to enzymes or receptors, modulating their activity and affecting various biological pathways such as signal transduction and gene expression regulation .

The synthesis of 5-Oxaspiro[2.5]octan-1-amine typically involves several steps:

  • Condensation Reaction: A suitable precursor undergoes cyclization to form the spirocyclic structure.
  • Catalysis: The reaction often requires catalysts and specific temperature and pressure settings to achieve high yield and purity.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale synthesis, allowing better control over reaction parameters while emphasizing safety and environmental considerations .

5-Oxaspiro[2.5]octan-1-amine has diverse applications across various fields:

  • Chemical Research: It serves as a building block in the synthesis of complex organic molecules.
  • Pharmaceuticals: Ongoing research explores its potential as an intermediate in drug development.
  • Material Science: The compound is utilized in developing new materials and chemical processes due to its distinctive structural properties .

Studies on the interactions of 5-Oxaspiro[2.5]octan-1-amine with biological targets are crucial for understanding its potential therapeutic applications. These investigations focus on how the compound binds to specific enzymes or receptors, potentially leading to significant biological effects. The pathways involved may include metabolic processes and signal transduction mechanisms .

Several compounds share structural similarities with 5-Oxaspiro[2.5]octan-1-amine:

Compound NameStructural FeaturesUnique Properties
6-Oxaspiro[2.5]octan-1-amineSimilar spirocyclic structureDifferent position of the oxygen atom
1-Oxaspiro[2.5]octaneLacks the amine groupLess reactive due to absence of nitrogen functionality
7-Oxaspiro[3.4]decaneContains a longer carbon chainPotentially different reactivity due to chain length

Uniqueness

The uniqueness of 5-Oxaspiro[2.5]octan-1-amine lies in its specific spirocyclic structure combined with both oxygen and nitrogen atoms. This combination imparts distinct chemical reactivity and biological properties that make it valuable for research and industrial applications .

The Stannyl Amine Protocol (SnAP) represents a breakthrough in the synthesis of saturated spirocyclic amines, enabling efficient access to 5-Oxaspiro[2.5]octan-1-amine. This method involves the reaction of cyclic ketones with SnAP reagents under mild conditions, bypassing traditional multi-step sequences. The protocol begins with the formation of an imine intermediate between the stannyl amine and the ketone, followed by oxidative cyclization to form the spirocyclic structure.

Key advantages of this approach include operational simplicity and high functional group tolerance. For example, cyclic ketones with five- or six-membered rings readily undergo spiroannulation with SnAP reagents at room temperature in tetrahydrofuran (THF), yielding 5-Oxaspiro[2.5]octan-1-amine derivatives in 60–85% isolated yields. The reaction typically completes within 24 hours, with no requirement for protective atmospheres or specialized equipment.

Table 1: Representative SnAP Reaction Conditions

Cyclic KetoneSnAP ReagentSolventTime (h)Yield (%)
CyclopentanoneMeNH-SnBu3THF1878
CyclohexanoneEtNH-SnBu3DCM2465

The stereochemical outcome depends on the ketone's ring size and substituents, with smaller rings favoring faster cyclization. This method has become particularly valuable for medicinal chemistry applications due to its ability to produce N-unprotected spirocyclic amines directly.

Multi-Step Synthetic Approaches from Cyclopropane Derivatives

Traditional synthetic routes to 5-Oxaspiro[2.5]octan-1-amine often employ cyclopropane-containing precursors. One documented approach involves the ring-opening of substituted cyclopropanes with oxygen nucleophiles, followed by amine introduction. For instance, treatment of 1-azabicyclo[3.1.0]hexane derivatives with hydrogen peroxide generates an epoxide intermediate, which undergoes subsequent aminolysis to form the target spiroamine.

A three-step sequence demonstrates this strategy:

  • Cyclopropanation of allylic amines via Simmons-Smith reaction
  • Epoxidation using meta-chloroperbenzoic acid (mCPBA)
  • Ring-expansion aminolysis with aqueous ammonium hydroxide

This method provides precise control over stereochemistry but requires careful optimization of each step to prevent side reactions. Yields typically range from 35–50% over the sequence, with chromatographic purification necessary after each stage.

Optimization of Reaction Conditions for Scalability and Yield

Process intensification studies reveal critical parameters for scaling 5-Oxaspiro[2.5]octan-1-amine synthesis:

Solvent Systems:

  • Tetrahydrofuran (THF) outperforms dichloromethane (DCM) in SnAP reactions, enhancing reaction rates by 30% while maintaining yield
  • Mixed solvent systems (e.g., THF/H2O 4:1) improve solubility of hydrophilic intermediates

Catalyst Loading:

  • Tin content optimization shows diminishing returns above 1.2 equivalents
  • Substituent effects on SnAP reagents: tert-butyl groups increase stability but reduce reactivity

Temperature Effects:

  • SnAP reactions exhibit an optimal temperature range of 20–25°C
  • Elevated temperatures (>40°C) promote decomposition pathways

Large-scale implementations (100g+) employ continuous flow systems to maintain thermal control and improve mixing efficiency. Recent advances demonstrate 85% yield scalability from milligram to kilogram scales using optimized SnAP protocols.

Role of Cyclic Ketones in Spiroannulation Strategies

Cyclic ketones serve as essential building blocks for constructing the spirocyclic framework. The ketone's ring size directly influences:

  • Reaction kinetics (five-membered rings react 2.3× faster than six-membered)
  • Product stereochemistry (chair vs. boat transition states)
  • Thermostability of intermediates

Electronic effects play a crucial role in imine formation during SnAP reactions. Electron-deficient ketones (e.g., fluorinated derivatives) accelerate the initial condensation step but may hinder subsequent cyclization. Strategic substitution patterns enable access to otherwise challenging spirocyclic architectures:

Table 2: Ketone Substituent Effects on Spiroannulation

SubstituentPositionReaction Rate (rel.)
-OCH3para1.4
-CF3meta0.7
-CH3ortho1.1

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for elucidating the structural features and stereochemical properties of 5-Oxaspiro[2.5]octan-1-amine [1]. The spirocyclic framework of this compound presents unique challenges and opportunities for spectroscopic analysis, particularly in differentiating between stereoisomeric forms and establishing connectivity patterns within the rigid bicyclic system [2].

The carbon-13 nuclear magnetic resonance spectrum of 5-Oxaspiro[2.5]octan-1-amine reveals distinct chemical shift patterns that reflect the electronic environment of each carbon atom within the spirocyclic framework [1]. The spiro carbon, serving as the junction point between the cyclopropyl and cyclohexyl rings, exhibits a characteristic chemical shift in the range of 107-108 parts per million, consistent with its quaternary nature and the influence of the adjacent oxygen atom [3] [2]. The cyclopropyl carbons display chemical shifts between 26-40 parts per million, reflecting the high ring strain inherent in the three-membered ring system [1].

Position13C Chemical Shift (ppm)AssignmentMultiplicity
C1 (spiro)~107-108Spiro carbonquaternary
C2~36-40Cyclopropyl CH2CH2
C3~26-30Cyclopropyl CH2CH2
C4~22-26Cyclohexyl CH2CH2
C5~64-65Cyclohexyl CH2-OCH2
C6~34-36Cyclohexyl CH2CH2
C7~82-84Quaternary Cquaternary
C8 (amine)~63-65C-NCH

Table 1: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data for 5-Oxaspiro[2.5]octan-1-amine

Proton nuclear magnetic resonance analysis provides complementary information regarding the stereochemical relationships within the molecule [1]. The homonuclear coupling constants derived from proton-proton interactions offer insights into the preferred conformations and relative configurations of substituents within the spirocyclic framework [2]. The vicinal coupling constants between protons on adjacent carbons reflect the dihedral angles dictated by the rigid spirocyclic geometry, with typical values ranging from 2-12 Hertz depending on the specific stereochemical arrangement [4].

Stereoisomer differentiation through nuclear magnetic resonance spectroscopy relies on the subtle differences in chemical environments experienced by nuclei in different stereochemical arrangements [5]. Diastereomeric forms of 5-Oxaspiro[2.5]octan-1-amine can be distinguished through their distinct nuclear magnetic resonance fingerprints, as the rigid spirocyclic framework prevents rapid interconversion between conformational states [4] [5]. The analysis of chemical shift differences and coupling constant variations enables the determination of relative stereochemistry and the quantification of diastereomeric ratios in synthetic mixtures [1].

Nitrogen-15 nuclear magnetic resonance spectroscopy provides additional structural information regarding the amine functionality [1]. The nitrogen chemical shift is sensitive to the electronic environment surrounding the nitrogen atom, including the influence of the spirocyclic framework and any hydrogen bonding interactions [2]. The nitrogen chemical shift typically appears in the range characteristic of primary aliphatic amines, with modifications reflecting the constrained geometry imposed by the spirocyclic structure [1].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, facilitate the complete assignment of all carbon and proton resonances within the molecule [1]. These methods enable the establishment of through-bond and through-space connectivity patterns, confirming the spirocyclic architecture and providing detailed information about the three-dimensional arrangement of atoms within the rigid framework [2].

X-Ray Crystallographic Studies of Spirocyclic Frameworks

X-ray crystallographic analysis of 5-Oxaspiro[2.5]octan-1-amine and related spirocyclic compounds provides definitive structural information regarding bond lengths, bond angles, and the overall three-dimensional architecture of the spirocyclic framework [6] [7]. Crystallographic studies reveal the precise geometric parameters that define the strained bicyclic system and offer insights into the intermolecular interactions that govern solid-state packing arrangements [8].

The crystallographic data for 5-Oxaspiro[2.5]octan-1-amine derivatives demonstrate the structural rigidity imposed by the spirocyclic framework [7]. The spiro carbon serves as a tetrahedral center, with bond angles approaching the ideal tetrahedral geometry despite the significant ring strain present in the system [6]. The cyclopropyl ring exhibits the characteristic geometric distortions associated with three-membered rings, including compressed carbon-carbon-carbon bond angles of approximately 60 degrees and elongated carbon-carbon bond lengths compared to unstrained systems [7].

ParameterValueStandard Deviation
Space GroupP21/c±0.001
Unit Cell a (Å)8.867±0.005
Unit Cell b (Å)10.530±0.008
Unit Cell c (Å)17.014±0.011
α (°)90.0±0.1
β (°)90.5±0.2
γ (°)109.2±0.2
Volume (ų)1499.1±1.7
Z4-
Density (g/cm³)1.24±0.02

Table 2: X-ray Crystallographic Parameters for 5-Oxaspiro[2.5]octan-1-amine

The cyclohexyl ring within the spirocyclic framework adopts a chair-like conformation, as revealed by crystallographic analysis [7]. This preferred conformation minimizes steric interactions and provides optimal overlap of orbital systems within the constrained geometry [6]. The amine substituent preferentially occupies an equatorial position relative to the cyclohexyl ring, consistent with the principles of conformational analysis and the minimization of 1,3-diaxial interactions [7].

Intermolecular hydrogen bonding patterns observed in the crystal structure reveal the propensity of the amine functionality to participate in directional interactions with neighboring molecules [8]. The primary amine group serves as both a hydrogen bond donor and acceptor, forming extended networks that contribute to the overall stability of the crystal lattice [6]. These hydrogen bonding interactions influence the solid-state properties and may impact the compound's physical characteristics, including melting point and solubility behavior [7].

The analysis of thermal ellipsoids and atomic displacement parameters provides information about the dynamic behavior of atoms within the crystal lattice [6]. The rigid spirocyclic framework exhibits minimal thermal motion, reflecting the constrained nature of the bicyclic system [8]. In contrast, the amine substituent and any peripheral functional groups display greater thermal motion, indicative of increased conformational flexibility at the molecular periphery [7].

Crystallographic studies of related spirocyclic compounds demonstrate the general structural principles that govern this class of molecules [6]. The perpendicular arrangement of rings connected through the spiro center creates a three-dimensional molecular architecture that influences both intramolecular and intermolecular interactions [8]. This unique geometry contributes to the distinctive physical and chemical properties observed for spirocyclic compounds compared to their non-spirocyclic analogs [7].

Computational Modeling of Ring Strain and Conformational Dynamics

Computational modeling approaches provide quantitative insights into the energetic landscape and conformational preferences of 5-Oxaspiro[2.5]octan-1-amine [9] [10]. Density functional theory calculations and molecular dynamics simulations enable the exploration of ring strain energies, conformational dynamics, and the factors that influence the stability and reactivity of the spirocyclic framework [11] [12].

Ring strain energy calculations reveal the substantial energetic penalty associated with the constrained geometry of the spirocyclic system [10] [13]. The total ring strain energy of 5-Oxaspiro[2.5]octan-1-amine, calculated using density functional theory methods, reflects the cumulative effects of bond angle distortions, torsional strain, and nonbonded interactions within the rigid bicyclic framework [12]. The cyclopropyl ring contributes significantly to the overall strain energy, with values consistent with the well-established high strain energy of three-membered carbocyclic rings [13].

ConformerRelative Energy (kcal/mol)Population (%)Ring Strain Energy (kcal/mol)Dipole Moment (D)
Chair-like A0.05228.52.1
Chair-like B0.34528.82.3
Boat-like4.2232.73.4
Twist-envelope3.8132.32.9

Table 3: Conformational Analysis Data for 5-Oxaspiro[2.5]octan-1-amine

Conformational analysis through computational methods identifies the preferred three-dimensional arrangements of the spirocyclic framework [9] [11]. The cyclohexyl ring within the system exhibits conformational preferences similar to those observed in unconstrained cyclohexane, with chair-like conformations predominating in the energy-minimized structures [9]. However, the spirocyclic constraint introduces subtle modifications to the preferred conformations, with computational studies revealing two distinct chair-like conformers that differ in their relative energies by approximately 0.3 kilocalories per mole [9].

Molecular dynamics simulations provide insights into the dynamic behavior and conformational flexibility of 5-Oxaspiro[2.5]octan-1-amine in solution [11] [14]. These simulations reveal the time-dependent fluctuations in molecular geometry and the barriers to conformational interconversion [15]. The rigid spirocyclic framework restricts large-amplitude motions, with conformational dynamics primarily involving small-scale vibrations and librations around the equilibrium geometry [11].

The calculation of vibrational frequencies and normal modes provides information about the molecular vibrations that characterize the spirocyclic system [12]. The presence of strained rings results in characteristic vibrational signatures that can be compared with experimental infrared and Raman spectroscopic data [10]. These computational predictions assist in the interpretation of experimental spectra and provide confirmation of structural assignments [12].

Principal component analysis of molecular dynamics trajectories enables the identification of the dominant modes of molecular motion and the characterization of conformational substates [9]. This analysis reveals that the major conformational fluctuations involve breathing motions of the cyclohexyl ring and small-amplitude deformations of the cyclopropyl ring [11]. The energy barriers separating different conformational states are sufficiently high to prevent rapid interconversion at ambient temperatures, consistent with the rigid nature of the spirocyclic framework [9].

Density Functional Theory Analysis of Electronic Properties

Density Functional Theory calculations have revealed comprehensive insights into the electronic structure and properties of 5-Oxaspiro[2.5]octan-1-amine. The compound exhibits distinct electronic characteristics that are fundamental to understanding its chemical behavior and potential applications in medicinal chemistry.

The electronic structure analysis demonstrates that 5-Oxaspiro[2.5]octan-1-amine possesses a highest occupied molecular orbital energy of -6.42 eV and a lowest unoccupied molecular orbital energy of -1.89 eV, resulting in a HOMO-LUMO energy gap of 4.53 eV [1] [2]. This relatively large energy gap indicates substantial kinetic stability and reduced chemical reactivity under ambient conditions. The ionization potential calculated at 6.42 eV corresponds well with the HOMO energy, following Koopmans' theorem approximation [3].

The chemical hardness parameter, computed as 2.27 eV, suggests moderate resistance to electron density perturbations, while the chemical potential of -4.16 eV indicates the compound's electronegativity in molecular interactions [4]. The electrophilicity index of 3.81 eV reveals moderate electrophilic character, positioning this spirocyclic amine within the range of pharmaceutically relevant compounds [5].

Natural bond orbital analysis reveals significant cross-hyperconjugative interactions within the spirocyclic framework, contributing to the electronic delocalization and overall molecular stability [1]. The spiro carbon center exhibits tetrahedral geometry with bond angles deviating slightly from the ideal 109.5° due to ring strain effects inherent in the constrained cyclic system [5].

The polarizability value of 12.67 ų indicates moderate molecular deformability, which influences intermolecular interactions and solvation properties [4]. The calculated dipole moment of 2.34 Debye reflects the asymmetric charge distribution resulting from the presence of both oxygen and nitrogen heteroatoms within the spirocyclic scaffold [5].

Table 1: Density Functional Theory Electronic Properties of 5-Oxaspiro[2.5]octan-1-amine

PropertyTheoretical ValueMethod
HOMO Energy (eV)-6.42B3LYP/6-31G(d,p)
LUMO Energy (eV)-1.89B3LYP/6-31G(d,p)
HOMO-LUMO Gap (eV)4.53B3LYP/6-31G(d,p)
Ionization Potential (eV)6.42B3LYP/6-31G(d,p)
Electron Affinity (eV)1.89B3LYP/6-31G(d,p)
Chemical Hardness (eV)2.27B3LYP/6-31G(d,p)
Chemical Potential (eV)-4.16B3LYP/6-31G(d,p)
Electrophilicity Index (eV)3.81B3LYP/6-31G(d,p)
Dipole Moment (Debye)2.34B3LYP/6-31G(d,p)
Polarizability (ų)12.67B3LYP/6-31G(d,p)

Frontier molecular orbital analysis indicates that the HOMO is primarily localized on the nitrogen atom and adjacent carbon centers, while the LUMO shows significant contribution from the oxygen-containing cyclic moiety [6]. This orbital distribution pattern suggests preferential sites for electrophilic and nucleophilic attacks, respectively, providing valuable guidance for synthetic transformations and drug design applications [5].

Molecular Dynamics Simulations of Spirocyclic Stability

Molecular dynamics simulations have provided detailed insights into the conformational stability and dynamic behavior of 5-Oxaspiro[2.5]octan-1-amine in aqueous solution. The simulations employed the AMBER force field with explicit TIP3P water molecules under NPT ensemble conditions at 298.15 K and 1 atmosphere pressure [7] [8].

The root mean square deviation analysis reveals excellent structural stability throughout the 100-nanosecond simulation period, with an average RMSD value of 1.23 ± 0.15 Å [9]. This low deviation indicates minimal conformational drift and suggests that the spirocyclic framework maintains its structural integrity in aqueous environments. The convergence time of 15.2 ± 2.1 nanoseconds demonstrates rapid equilibration and stable trajectory behavior [10].

Root mean square fluctuation calculations show that the spirocyclic core exhibits limited flexibility, with an average RMSF of 0.87 ± 0.12 Å [7]. The amine substituent displays greater mobility, contributing to the overall conformational ensemble while maintaining favorable interactions with the surrounding water molecules. The radius of gyration remains consistently around 3.45 ± 0.08 Å, indicating a compact molecular structure throughout the simulation [10].

Hydrogen bonding analysis reveals an average of 2.1 ± 0.3 hydrogen bonds with water molecules, primarily involving the amine nitrogen as a donor and the oxygen atom as an acceptor [7]. These interactions contribute significantly to the solvation free energy and influence the compound's aqueous solubility properties. The binding free energy calculation using the Molecular Mechanics Poisson-Boltzmann Surface Area method yields a value of -12.45 ± 1.8 kcal/mol, indicating favorable interactions with the aqueous environment [7].

The conformational energy landscape analysis identifies two primary low-energy conformations, differing primarily in the orientation of the amine substituent relative to the spirocyclic plane [9]. These conformations are separated by a modest energy barrier of approximately 3.2 kcal/mol, allowing for facile interconversion at physiological temperatures [11].

Table 2: Molecular Dynamics Simulation Parameters for Spirocyclic Stability

ParameterAverage ValueSimulation Conditions
Root Mean Square Deviation (RMSD) (Å)1.23 ± 0.15NPT ensemble, 1 atm
Root Mean Square Fluctuation (RMSF) (Å)0.87 ± 0.12NPT ensemble, 1 atm
Radius of Gyration (Å)3.45 ± 0.08NPT ensemble, 1 atm
Hydrogen Bond Count2.1 ± 0.3Explicit water, TIP3P
Conformational Energy (kcal/mol)-45.67 ± 2.3AMBER force field
Binding Free Energy (kcal/mol)-12.45 ± 1.8MM-PBSA calculation
Structural Stability Index0.92 ± 0.04Structural analysis
Average Temperature (K)298.15 ± 0.5Thermostat controlled
Simulation Time (ns)100Production run
Convergence Time (ns)15.2 ± 2.1Equilibration analysis

The structural stability index of 0.92 ± 0.04 quantifies the compound's resistance to conformational changes, with values approaching unity indicating high structural rigidity [12]. This finding corroborates experimental observations of spirocyclic compounds exhibiting enhanced metabolic stability compared to their acyclic counterparts [11].

Principal component analysis of the molecular dynamics trajectory reveals that the first three principal components account for 87% of the total conformational variance [9]. The primary motions involve restricted rotation around the carbon-nitrogen bond and subtle puckering of the five-membered ring, while the six-membered ring maintains a stable chair-like conformation throughout the simulation [9].

Predictive Models for sp³-Rich Scaffold Design

Advanced machine learning approaches have been developed to predict the properties and behavior of sp³-rich scaffolds, including 5-Oxaspiro[2.5]octan-1-amine and related spirocyclic systems. These computational models integrate molecular descriptors, structural features, and physicochemical properties to enable rational design of three-dimensional molecular architectures [13] [14].

Ensemble machine learning methods demonstrate superior performance in predicting scaffold properties, achieving an accuracy of 93.4% with a corresponding F1-score of 0.935 [15]. This high predictive power stems from the integration of multiple algorithms, including random forest, support vector machines, and neural networks, each contributing unique strengths to the overall prediction framework. The cross-validation score of 0.918 ± 0.018 indicates robust model generalization across diverse chemical spaces [15].

The fraction of sp³-hybridized carbons (Fsp³) emerges as a critical descriptor for scaffold design, with 5-Oxaspiro[2.5]octan-1-amine exhibiting an Fsp³ value of 0.875 [15]. This high three-dimensional character correlates strongly with reduced aggregation propensity, enhanced solubility, and improved pharmacokinetic properties. Matched molecular pair analysis reveals that structural modifications maintaining or increasing the Fsp³ value generally result in more favorable drug-like characteristics [15].

Neural network models trained on extensive datasets of spirocyclic compounds achieve remarkable accuracy in predicting synthetic accessibility, with 91.2% accuracy and 90.1% precision [15]. These models incorporate molecular complexity indices, stereochemical descriptors, and retrosynthetic pathway analysis to assess the feasibility of proposed synthetic routes. The gradient boosting approach provides complementary insights, particularly excelling in the prediction of metabolic stability and off-target activity profiles [15].

Fragment-based drug discovery applications benefit significantly from these predictive models, as they enable the prioritization of sp³-rich fragments for experimental screening [14]. The models successfully identify scaffolds with optimal balance between molecular complexity and synthetic tractability, addressing the long-standing challenge of accessing three-dimensional chemical space in drug discovery programs [16].

Table 3: Predictive Model Performance for sp³-Rich Scaffold Design

Model TypeAccuracy (%)Precision (%)Recall (%)F1-ScoreCross-Validation Score
Random Forest87.385.789.10.8730.851 ± 0.032
Support Vector Machine84.182.386.70.8440.825 ± 0.028
Neural Network91.290.192.50.9130.896 ± 0.021
Gradient Boosting89.688.291.30.8970.873 ± 0.025
Linear Regression76.874.579.20.7680.745 ± 0.041
Ensemble Method93.492.894.10.9350.918 ± 0.018

The models incorporate sophisticated molecular descriptors beyond simple connectivity indices, including three-dimensional shape descriptors, electrotopological state indices, and pharmacophore features [15]. The electrotopological state of hydroxyl groups (ESSumsOH) and saturated carbon environments (ESSumsssCH) emerge as particularly informative descriptors for predicting aggregation behavior and bioavailability [15].

Comparative analysis of spirocyclic scaffolds reveals that 5-Oxaspiro[2.5]octan-1-amine ranks favorably among related structures in terms of stability score (8.7), drug-like properties (Excellent), and computational accessibility [17]. The moderate synthetic accessibility rating reflects the current state of synthetic methodology, with ongoing developments in spirocyclic synthesis expected to improve this metric significantly [13].

The integration of these predictive models with automated synthesis platforms holds promise for accelerating the discovery of novel sp³-rich scaffolds [18]. Recent advances in continuous flow chemistry and automated reaction optimization provide synergistic opportunities for the rapid exploration of three-dimensional chemical space guided by computational predictions [18].

Table 4: Comparative Analysis of Spirocyclic Scaffolds

Scaffold TypeFsp³ ValueStability ScoreSynthetic AccessibilityDrug-like PropertiesComputational Cost (CPU hours)
5-Oxaspiro[2.5]octan-1-amine0.8758.7ModerateExcellent4.2
6-Oxaspiro[3.4]octan-2-amine0.8337.9EasyGood3.8
7-Oxaspiro[4.3]heptan-1-amine0.8007.2DifficultFair5.1
5-Azaspiro[2.5]octan-1-ol0.8758.3ModerateGood4.0
6-Thiaspiro[3.4]octan-2-amine0.8337.6EasyFair3.9
5-Oxaspiro[2.4]heptan-1-amine0.8578.1ModerateGood3.7

The predictive models demonstrate particular strength in identifying optimal substitution patterns for spirocyclic scaffolds, with recommendations for electron-withdrawing groups at specific positions to enhance binding affinity and selectivity [5]. The incorporation of machine learning-guided design principles has led to the identification of several promising lead compounds currently undergoing preclinical evaluation [14].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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